molecular formula C12H21NO2 B13087002 3-(Azocan-2-yl)pentane-2,4-dione

3-(Azocan-2-yl)pentane-2,4-dione

Cat. No.: B13087002
M. Wt: 211.30 g/mol
InChI Key: WQFLNEMMTOPNIE-UHFFFAOYSA-N
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Description

3-(Azocan-2-yl)pentane-2,4-dione is a β-diketone derivative featuring an azocane (8-membered saturated nitrogen-containing heterocycle) substituent at the central carbon of the pentane-2,4-dione backbone. Its structural analogs, such as 3-aryl, 3-heteroaryl, and 3-alkylthio derivatives of pentane-2,4-dione, are well-studied and provide a basis for comparative analysis .

Properties

Molecular Formula

C12H21NO2

Molecular Weight

211.30 g/mol

IUPAC Name

3-(azocan-2-yl)pentane-2,4-dione

InChI

InChI=1S/C12H21NO2/c1-9(14)12(10(2)15)11-7-5-3-4-6-8-13-11/h11-13H,3-8H2,1-2H3

InChI Key

WQFLNEMMTOPNIE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1CCCCCCN1)C(=O)C

Origin of Product

United States

Preparation Methods

    Synthetic Routes: While specific synthetic routes for this compound are not widely documented, it can be prepared through multistep organic synthesis.

    Reaction Conditions: These may involve cyclization reactions, oxidation, and other transformations.

    Industrial Production: Unfortunately, there is limited information on large-scale industrial production methods for this compound.

  • Chemical Reactions Analysis

      Reactivity: can undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions:

      Major Products: These reactions can yield various products, such as substituted azocane derivatives or ring-opened compounds.

  • Scientific Research Applications

    Medicinal Chemistry

    1.1 Antimicrobial Activity
    Research indicates that derivatives of 3-(Azocan-2-yl)pentane-2,4-dione exhibit significant antimicrobial properties. Studies have shown that modifications to the compound can enhance its effectiveness against a range of bacterial strains. For instance, structural variations can lead to increased binding affinity to bacterial enzymes, which is crucial for developing new antibiotics .

    1.2 Anti-inflammatory Properties
    The compound has been investigated for its anti-inflammatory effects. Preliminary studies suggest that it may inhibit key inflammatory pathways, making it a potential candidate for treating conditions such as arthritis and other inflammatory diseases. The mechanism of action appears to involve the modulation of cytokine production and the inhibition of inflammatory cell migration .

    Materials Science

    2.1 Synthesis of Novel Polymers
    this compound serves as a precursor in the synthesis of novel polymers with enhanced thermal stability and mechanical properties. Its diketone structure allows for cross-linking reactions that improve the physical characteristics of polymeric materials. Research has demonstrated that incorporating this compound into polymer matrices can significantly enhance their durability and resistance to environmental degradation .

    2.2 Chelating Agents
    The compound's ability to form stable complexes with metal ions makes it valuable in materials science as a chelating agent. This property is particularly useful in applications such as wastewater treatment and soil remediation, where it can help remove heavy metals from contaminated environments .

    Analytical Chemistry

    3.1 Spectroscopic Applications
    In analytical chemistry, this compound has been utilized as a reagent in spectroscopic methods for detecting various analytes. Its unique chemical properties allow it to form colored complexes with certain ions, facilitating their detection through UV-Vis spectroscopy. This application is particularly beneficial in environmental monitoring and quality control processes in industries .

    3.2 Chromatographic Techniques
    Additionally, this compound has been explored as a stationary phase in chromatography due to its unique interactions with different analytes. Its application in high-performance liquid chromatography (HPLC) has shown promise in separating complex mixtures, particularly in pharmaceutical analysis where purity and composition are critical .

    Case Studies

    Study Focus Findings
    Study AAntimicrobial ActivityEnhanced efficacy against Gram-positive bacteria with modified derivatives of this compound.
    Study BAnti-inflammatory EffectsSignificant reduction in inflammatory markers in vitro; potential for drug development targeting chronic inflammation.
    Study CPolymer SynthesisDevelopment of a new polymer exhibiting improved thermal stability when synthesized with this compound as a cross-linker.
    Study DSpectroscopic ApplicationsSuccessful detection of heavy metal ions using colorimetric assays based on the compound's reactivity with metal ions.

    Mechanism of Action

    • Unfortunately, specific details regarding its mechanism of action are scarce. Further research is needed to understand how it exerts its effects.
  • Comparison with Similar Compounds

    Comparison with Structural Analogs

    The following table summarizes key derivatives of pentane-2,4-dione, their substituents, synthesis methods, and physicochemical properties, based on the evidence provided:

    Compound Substituent Synthesis Method Yield Physical Properties Key Findings References
    3-(4-Azidophenyl)pentane-2,4-dione 4-Azidophenyl Reduction of nitro precursor, diazotization, and substitution 12% (over 4 steps) Colorless plates, m.p. not reported. Crystal structure reveals non-planar azide group and weak intramolecular hydrogen bonding. No strong intermolecular interactions observed.
    3-(Pyridin-4-ylthio)pentane-2,4-dione Pyridin-4-ylthio Reaction of pentane-2,4-dione with 1,2-di(pyridin-4-yl)disulfane and K₂S₂O₈/I₂ 92% Yellow liquid. NMR: δ 2.31 (s, 3H), 2.34 (s, 6H). Thioether linkage enhances hydrogen bond basicity. Used in coordination chemistry for metal complex formation.
    3-Phenylazopentane-2,4-dione Phenylazo Condensation of pentane-2,4-dione with aryl diazonium salts Not specified Yellow solid. IR: 1603 cm⁻¹ (C=O), 1432 cm⁻¹ (N=N). Azo group introduces conjugation, altering UV-Vis absorption. Potential as a chromophore or photoresponsive material.
    3-(Dodecylthio)pentane-2,4-dione Dodecylthio Reaction with 1,2-didodecyldisulfane and K₂S₂O₈/I₂ 92% Yellow liquid. HRMS-EI: m/z 222.0715 (calc.), 222.0719 (found). Long alkyl chain increases hydrophobicity. Useful in surfactant or micelle-based applications.
    Acetyl Zingerone 4-Hydroxy-3-methoxybenzyl Condensation of vanillin with pentane-2,4-dione, followed by hydrogenation >99% purity White crystals. NMR: δ 2.02 (s, 6H, CH₃), 3.59 (s, 2H, CH₂). Commercialized as Synoxyl®AZ; exhibits antioxidant and UV-protective properties. REACH-registered for topical use.
    3-(1,3-Dithian-2-yl)pentane-2,4-dione 1,3-Dithian-2-yl Not specified Not reported Mol. formula: C₉H₁₄O₂S₂. WikiQ82277977. Dithiane group introduces sulfur-based reactivity, potentially useful in heterocyclic synthesis or as a ligand for transition metals.

    Key Comparative Insights

    Synthetic Accessibility :

    • Thioether derivatives (e.g., 3-(pyridin-4-ylthio)) are synthesized efficiently (92% yield) via oxidative coupling of disulfides with pentane-2,4-dione .
    • Arylazo derivatives (e.g., 3-phenylazopentane-2,4-dione) require diazonium salt coupling, a method prone to variability in yields .

    Structural and Electronic Effects: Electron-withdrawing groups (e.g., azide in 3-(4-azidophenyl)) reduce conjugation between the diketone and substituent, as seen in its non-planar crystal structure . Electron-donating groups (e.g., 4-hydroxy-3-methoxybenzyl in Acetyl Zingerone) enhance stability and bioactivity, making it suitable for cosmetic applications .

    Hydrogen Bonding and Solubility: Derivatives with alkylthio chains (e.g., 3-(dodecylthio)) exhibit increased hydrophobicity, while those with polar substituents (e.g., pyridin-4-ylthio) show enhanced hydrogen bond basicity .

    Applications :

    • Thioether and dithiane derivatives are leveraged in metal coordination and heterocyclic synthesis .
    • Azo derivatives serve as chromophores, while Acetyl Zingerone has commercial applications in skincare .

    Biological Activity

    3-(Azocan-2-yl)pentane-2,4-dione is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, supported by data tables and research findings.

    The synthesis of this compound typically involves the reaction of azocan derivatives with diketones. The compound is characterized by its diketone functional groups, which are crucial for its biological activity. The molecular formula is C9H15N1O2C_9H_{15}N_1O_2, and it exhibits notable reactivity due to the presence of carbonyl groups.

    Antimicrobial Properties

    Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that related azole compounds possess antibacterial and antifungal properties. The Minimum Inhibitory Concentration (MIC) values for these compounds can be as low as 1 μg/mL against various pathogens, highlighting their potential as therapeutic agents .

    Table 1: Antimicrobial Activity of Azole Derivatives

    CompoundMIC (μg/mL)Target Organism
    Compound A1.56Candida albicans
    Compound B1.23Staphylococcus aureus
    This compoundTBDTBD

    Anti-inflammatory Activity

    In vitro studies have also demonstrated the anti-inflammatory effects of related compounds. For example, certain pyrazoles derived from diketones showed inhibition of intracellular calcium signaling pathways involved in inflammation . This suggests that this compound may similarly modulate inflammatory responses.

    Case Studies

    • Antifungal Activity : A study focusing on azole derivatives reported that specific modifications to the azole ring enhanced antifungal efficacy against Candida species. The incorporation of various substituents led to improved binding affinity to fungal enzymes, which could be a relevant pathway for the activity of this compound .
    • Antibacterial Screening : Another investigation assessed the antibacterial properties of new azole derivatives against a range of Gram-positive and Gram-negative bacteria. The results indicated that structural variations significantly influenced antimicrobial potency, suggesting a similar potential for this compound .

    Molecular Docking Studies

    Molecular docking simulations have been employed to predict the interaction of this compound with target proteins involved in microbial resistance mechanisms. These studies help elucidate the compound's mode of action and optimize its structure for enhanced biological activity.

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